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molecular formula C12H8ClNO5S B8624171 Phenyl 2-chloro-5-nitrobenzene-1-sulfonate CAS No. 43001-63-4

Phenyl 2-chloro-5-nitrobenzene-1-sulfonate

Cat. No. B8624171
M. Wt: 313.71 g/mol
InChI Key: QLFNWEUYWWISFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05171852

Procedure details

To 37.6 parts of phenol stirring in 780 parts water at pH 9.0 and at 5°-10° C. was added 100 parts 6-chloro-3-nitrobenzenesulphonyl chloride. A few drops of Calsolene oil wetting agent were added and the mixture was stirred at pH 9.5°-10° and 5°-10° C. for 3.5 hours, cooled and filtered. The solid was washed with cold water, and dried to give 116 parts of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:8][C:9]1[C:14]([S:15](Cl)(=[O:17])=[O:16])=[CH:13][C:12]([N+:19]([O-:21])=[O:20])=[CH:11][CH:10]=1>O>[C:1]1([O:7][S:15]([C:14]2[C:9]([Cl:8])=[CH:10][CH:11]=[C:12]([N+:19]([O-:21])=[O:20])[CH:13]=2)(=[O:16])=[O:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at pH 9.5°-10° and 5°-10° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A few drops of Calsolene oil wetting agent were added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)OS(=O)(=O)C1=CC(=CC=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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